5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

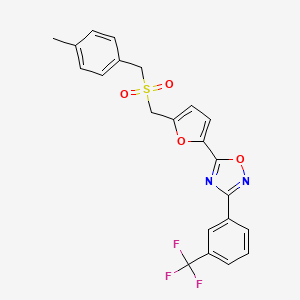

Its structure features:

- A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.

- A 3-(trifluoromethyl)phenyl group at position 3, which enhances lipophilicity and resistance to oxidative degradation.

- A furan-2-yl moiety at position 5, modified with a ((4-methylbenzyl)sulfonyl)methyl substituent. This sulfonyl group may improve solubility and influence electronic properties.

Properties

IUPAC Name |

5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O4S/c1-14-5-7-15(8-6-14)12-32(28,29)13-18-9-10-19(30-18)21-26-20(27-31-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIZFJFQCODRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a unique structure that includes a furan ring, an oxadiazole moiety, and a sulfonyl group, all of which contribute to its potential pharmacological applications.

Molecular Structure and Properties

The molecular formula of this compound is C18H19F3N2O3S, with a molecular weight of approximately 421.47 g/mol. Its structure can be represented as follows:

Key Characteristics:

- Molecular Weight: 421.47 g/mol

- Solubility: Soluble in organic solvents

- Functional Groups: Furan ring, oxadiazole, sulfonyl

Biological Activity Overview

Oxadiazoles are recognized for their various biological properties, including antibacterial, antifungal, and anticancer activities. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer cell lines. A study reported that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells such as HepG2 and SGC-7901 .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazoles has also been documented. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, derivatives with trifluoromethyl groups have been associated with increased antifungal activity against Fusarium oxysporum and other pathogens .

The biological effects of this compound may involve the inhibition of specific biological targets. Similar compounds have been shown to interfere with cellular processes by disrupting enzyme functions or altering signaling pathways. For instance, some oxadiazoles act as inhibitors of carbonic anhydrase II, which is crucial in various physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Anticancer Efficacy : A study demonstrated that certain oxadiazoles exhibited significant inhibitory effects on cancer cell proliferation in vitro. The presence of specific substituents was correlated with enhanced activity against cancer cell lines .

- Antimicrobial Tests : In vitro tests showed that derivatives containing the sulfonamide group displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications at various positions on the oxadiazole ring can lead to improved biological activity. For example, the introduction of trifluoromethyl groups has been linked to enhanced antifungal properties .

Scientific Research Applications

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound has shown promise in various studies:

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell lines effectively. For instance:

- In vitro Studies : Compounds similar to 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .

Antifungal Activity

The presence of a trifluoromethyl group in the structure has been associated with enhanced antifungal activity. Compounds related to this oxadiazole have demonstrated effective inhibition against fungal strains such as Fusarium oxysporum .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

- Study on Anticancer Properties : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against pancreatic cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cells .

- Antifungal Efficacy : In another investigation, compounds derived from oxadiazoles were tested against clinical isolates of fungi. The results showed that some derivatives exhibited superior antifungal activity compared to standard treatments like hymexazol .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonylmethyl Group

The sulfonylmethyl (-SO₂-CH₂-) linker is susceptible to nucleophilic displacement reactions, particularly under basic conditions. For example:

-

Reaction with Amines : The sulfonylmethyl group undergoes nucleophilic attack by primary or secondary amines, leading to the formation of sulfonamide derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ at 50–80°C .

-

Thiol Exchange : Thiols (R-SH) can displace the methyl group attached to the sulfonyl moiety, yielding thioether-linked analogs. FeCl₃ is often used as a catalyst in DMSO at elevated temperatures (70–90°C) .

Example Reaction Pathway :

Oxidation of the Furan Ring

The furan moiety can undergo oxidative cleavage or functionalization:

-

Ring-Opening Oxidation : Treatment with oxidizing agents like KMnO₄ or H₂O₂ in acidic media converts the furan ring into a diketone intermediate, which can further react to form carboxylic acids or esters .

-

Electrophilic Aromatic Substitution : The electron-rich furan ring participates in nitration or sulfonation reactions at the 2- and 5-positions under mild conditions (e.g., HNO₃/AcOH at 0°C) .

Key Data :

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4h | 1,4-Diketone derivative | 72 | |

| HNO₃/AcOH, 0°C, 2h | 5-Nitro-furan analog | 68 |

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes ring-opening and cross-coupling reactions:

-

Acid-Catalyzed Hydrolysis : In concentrated HCl or H₂SO₄, the oxadiazole ring hydrolyzes to form a diamide intermediate, which can cyclize under heat to generate imidazole derivatives .

-

Suzuki-Miyaura Coupling : The trifluoromethylphenyl group facilitates palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the aromatic substituent .

Mechanistic Insight :

Trifluoromethyl Group Reactivity

The -CF₃ group on the phenyl ring exhibits unique electronic effects:

-

Electrophilic Substitution : The strong electron-withdrawing nature of -CF₃ directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to itself. This is observed in nitration and halogenation reactions .

-

Radical Reactions : Under UV light, the C-F bonds in -CF₃ can undergo homolytic cleavage, enabling radical-based functionalization .

Reductive Transformations

The sulfonyl group is reducible under specific conditions:

-

LiAlH₄ Reduction : The sulfonylmethyl (-SO₂-CH₂-) group is reduced to a thioether (-S-CH₂-) using LiAlH₄ in anhydrous THF.

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalyzes the reduction of the oxadiazole ring to a diamidine structure under H₂ pressure .

Comparative Yields :

| Reducing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | Thioether derivative | THF, 0°C, 1h | 65 | |

| Pd/C, H₂ | Diamidine analog | EtOH, 50 psi, 6h | 58 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan ring and adjacent unsaturated systems (e.g., alkenes), forming bicyclic adducts. This reactivity is leveraged in materials science for polymer cross-linking .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and substituents of the target compound with related oxadiazoles:

Key Observations:

- Trifluoromethyl (CF3) Groups : Present in the target compound and 75b/76b, CF3 enhances metabolic stability and hydrophobic interactions in drug-receptor binding .

- Sulfonyl vs.

- Furan vs. Heterocyclic Moieties : The furan ring in the target compound differs from indole/imidazole in 75b/76b. Furan’s lower basicity might reduce off-target interactions compared to nitrogen-rich heterocycles .

Q & A

Basic: What synthetic strategies are effective for achieving high yields of this oxadiazole derivative?

Answer:

The synthesis involves multi-step reactions, including:

- Sulfonylation : Introducing the (4-methylbenzyl)sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .

- Oxadiazole Formation : Cyclization using carbodiimide coupling agents or thermal dehydration of acylthiosemicarbazides, monitored by TLC to optimize reaction time .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Yield optimization (60–75%) requires strict temperature control (70–90°C) and inert atmospheres to prevent side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR confirm furan and oxadiazole ring formation. The trifluoromethyl group shows a distinct F NMR signal at ~-60 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 521.12) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous oxadiazoles .

Basic: How does the sulfonylmethyl group influence the compound’s physicochemical properties?

Answer:

The sulfonyl group enhances:

- Solubility : Polar interactions with aqueous buffers (e.g., PBS at pH 7.4), critical for in vitro assays .

- Stability : Resistance to hydrolysis under acidic conditions (pH 3–6) due to electron-withdrawing effects .

- Bioactivity : Sulfonyl moieties often improve binding affinity to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .

Advanced: How can discrepancies between DFT-calculated and experimental spectroscopic data be resolved?

Answer:

- Basis Set Selection : Use hybrid functionals (B3LYP/6-311+G(d,p)) for accurate vibrational frequency predictions .

- Solvent Corrections : Apply polarizable continuum models (PCM) to NMR chemical shift calculations .

- Crystallographic Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify conformational mismatches .

Advanced: What role can flow chemistry play in optimizing this compound’s synthesis?

Answer:

- Precision Control : Continuous-flow reactors enable rapid mixing and precise temperature regulation, reducing side products during cyclization .

- DoE Optimization : Statistical design of experiments (e.g., response surface methodology) identifies critical parameters (residence time, catalyst loading) for yield improvement .

- Scalability : Flow systems facilitate gram-scale production with consistent purity (>95%), as shown in diphenyldiazomethane syntheses .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological profiling?

Answer:

- Analog Synthesis : Modify the trifluoromethylphenyl or furan moieties to assess bioactivity changes .

- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational Docking : Use AutoDock Vina to predict binding modes and guide rational design .

Basic: What stability considerations are essential during storage and handling?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .

- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the sulfonyl group .

- Thermal Stability : Decomposition occurs above 150°C; monitor via DSC during lyophilization .

Advanced: What mechanistic insights explain the regioselectivity of oxadiazole formation?

Answer:

- Kinetic vs. Thermodynamic Control : DFT studies show that the 1,2,4-oxadiazole isomer is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) .

- Catalytic Effects : Lewis acids (e.g., ZnCl₂) stabilize transition states, directing cyclization to the 3-position .

- Intermediate Trapping : ESI-MS identifies nitrilium ions as key intermediates, supporting a two-step mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.